molecular formula C11H9N5O B2496377 2-phenyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole CAS No. 338405-22-4

2-phenyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole

Cat. No.: B2496377
CAS No.: 338405-22-4
M. Wt: 227.227
InChI Key: HZLXIVUDNMTMLW-UHFFFAOYSA-N
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Description

2-Phenyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole ( 338405-22-4) is a high-value heterocyclic compound with the molecular formula C11H9N5O and a molecular weight of 227.22 g/mol. This complex molecule features a 1,3,4-oxadiazole ring core, a scaffold renowned for its broad spectrum of biological activities and its role as a bioisosteric replacement for ester and amide functionalities, which can enhance metabolic stability in drug candidates . The structure is further elaborated with a phenyl substituent and a 1,2,4-triazole moiety, making it a fused heterocyclic system of significant interest in pharmaceutical and agrochemical research. Compounds based on the 1,3,4-oxadiazole architecture, to which this molecule belongs, are actively investigated for their potential anticancer , antioxidant , antimicrobial, and anti-inflammatory properties . Specifically, hybrid molecules combining the 1,3,4-oxadiazole and 1,2,4-triazole rings have shown promise as inhibitors of mitochondrial oxidative phosphorylation (OXPHOS), a emerging target for cancer therapy, particularly in non-small cell lung cancer (NSCLC) and other malignancies reliant on this metabolic pathway . As a building block, this compound serves as a crucial intermediate for researchers in medicinal chemistry aiming to develop novel multi-targeted therapeutic agents. It is supplied with a guaranteed purity of 95.00% and is intended for research and development purposes exclusively. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-phenyl-5-(1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c1-2-4-9(5-3-1)11-15-14-10(17-11)6-16-8-12-7-13-16/h1-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLXIVUDNMTMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The triazole moiety can be introduced through a subsequent reaction with azides under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the triazole or oxadiazole rings, leading to different derivatives.

    Substitution: The phenyl group and other positions on the rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl or ring structures.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-phenyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole typically involves a multistep process that includes the cyclization of appropriate precursors. The general method includes the reaction of phenyl hydrazine with carbonyl compounds followed by cyclization to form the oxadiazole ring. The presence of the triazole moiety enhances its biological activity and solubility in organic solvents.

Biological Activities

Numerous studies have highlighted the biological activities associated with this compound. These include:

1. Anticancer Activity

  • Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated efficacy against glioblastoma cell lines through mechanisms involving apoptosis induction and DNA damage .

2. Antidiabetic Properties

  • In vivo studies using models such as Drosophila melanogaster have indicated that certain derivatives can lower glucose levels significantly, suggesting potential applications in diabetes management .

3. Antimicrobial Activity

  • The compound has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

4. Anticonvulsant Effects

  • Some derivatives have been evaluated for their anticonvulsant properties in animal models. For example, modifications to the oxadiazole structure have resulted in compounds that exhibit high anticonvulsant activity in both PTZ (Pentylenetetrazol) and maximal electroshock seizure models .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of oxadiazole derivatives, a series of compounds were synthesized and evaluated for their cytotoxic effects against LN229 glioblastoma cells. The results indicated that specific derivatives induced significant apoptosis and reduced cell viability through DNA damage mechanisms .

Case Study 2: Antidiabetic Activity Assessment

A separate investigation focused on the antidiabetic effects of synthesized oxadiazoles using genetically modified Drosophila melanogaster. Compounds were tested for their ability to regulate glucose levels effectively. Results showed that certain derivatives significantly lowered glucose levels compared to controls .

Summary Table of Biological Activities

Activity Effect Reference
AnticancerInduced apoptosis in glioblastoma cells
AntidiabeticLowered glucose levels in Drosophila
AntimicrobialEffective against Staphylococcus aureus
AnticonvulsantHigh activity in PTZ and MES models

Mechanism of Action

The mechanism of action of 2-phenyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole involves its interaction with molecular targets in biological systems. The triazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 2-phenyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole, emphasizing substituent effects and applications:

Compound Name Substituents Applications/Properties Key Findings References
2-Phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole (PBD) 4-Biphenylyl at position 5 Scintillators, electroluminescent displays Forms 2:1 adducts with fluorinated organomercurials; high fluorescence quantum efficiency (Φf = 0.8) .
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole Chlorophenyl at position 2; triazole-sulfanyl at position 5 Antimicrobial agents Structural similarity suggests potential bioactivity, though specific data are limited .
2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Pyridin-3-yl at position 5 pH-responsive probes, antimicrobials Water-soluble derivative with colorimetric/fluorescence pH sensitivity; moderate antimicrobial activity .
2-Phenyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole 4-Methoxyphenyl at position 5 Synthetic intermediate for conjugated polymers Electron-donating methoxy group enhances charge transport in electroluminescent copolymers .
2-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-oxadiazole Trifluoromethylphenoxy at position 5 Insecticides Exhibits insecticidal activity at 500 mg/L due to fluorine’s electronegativity .

Structural and Functional Insights:

Electron-Withdrawing vs. Electron-Donating Groups: PBD (4-biphenylyl substituent) demonstrates strong fluorescence and adduct-forming capability with organomercurials, making it ideal for optoelectronic applications . Methoxyphenyl derivatives improve charge transport in polymers due to their electron-donating nature, useful in organic electronics . Triazole-containing analogs (e.g., sulfanyl-triazole or triazolylmethyl groups) may enhance bioactivity by enabling hydrogen bonding or metal coordination .

Bioactivity Trends :

  • Hybrids combining oxadiazole with triazole or pyridine rings show enhanced antimicrobial and enzyme-inhibitory properties. For example, 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole exhibits pH-sensitive fluorescence and antimicrobial effects .
  • Fluorinated substituents (e.g., trifluoromethyl) improve lipophilicity and bioactivity, as seen in insecticidal derivatives .

Synthetic Flexibility :

  • Direct arylation methods using palladium or copper catalysts enable efficient synthesis of diaryl oxadiazoles, such as PBD and methoxyphenyl derivatives .
  • Triazole-linked oxadiazoles may be synthesized via nucleophilic substitution or click chemistry, though specific routes for the target compound require further exploration .

Biological Activity

2-Phenyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.

The chemical structure of this compound can be summarized as follows:

PropertyValue
CAS Number 884507-25-9
Molecular Formula C10_{10}H11_{11}N3_{3}O
Molecular Weight 189.218 g/mol
IUPAC Name [2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol

Anticancer Activity

Research has identified that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, a study demonstrated that 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole showed a growth inhibition percentage of 95.70% against various cancer cell lines including CNS and renal cancers .

Another study highlighted the synthesis of new oxadiazole derivatives that were evaluated for their anticancer activity against multiple cell lines. Among them, compounds displayed IC50_{50} values ranging from 0.67 to 0.87 µM against prostate and colon cancer cell lines . The structural modifications in these compounds are crucial for enhancing their biological efficacy.

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been extensively studied. A compound similar to this compound demonstrated notable antibacterial activity against various strains of bacteria. The mechanism is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, oxadiazole derivatives have shown promising anti-inflammatory effects. Studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX), which play a significant role in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory mediators.

Study 1: Synthesis and Characterization

A notable case study involved the synthesis and characterization of several new oxadiazole derivatives that included the triazole moiety. These compounds were screened for their biological activities using various in vitro assays. The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines while maintaining low toxicity towards normal cells .

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on elucidating the structure-activity relationship (SAR) of oxadiazole derivatives. By modifying substituents on the oxadiazole ring and evaluating their biological activity against cancer cells, researchers found that specific substitutions led to enhanced potency against tumor growth . This highlights the importance of chemical modifications in developing effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-phenyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of appropriate precursors (e.g., acylhydrazides and carboxylic acid derivatives) under reflux conditions. Key steps include nucleophilic substitution at the oxadiazole methyl position with 1,2,4-triazole derivatives. Solvent selection (e.g., DMF or THF), temperature control (80–120°C), and catalysts like EDCI/HOBt can improve yields . Monitoring reaction progress via TLC and optimizing stoichiometric ratios (1:1.2 for triazole:oxadiazole intermediates) are critical. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substitution patterns (e.g., triazole methylene protons at δ 4.8–5.2 ppm; aromatic protons in phenyl/oxadiazole at δ 7.2–8.1 ppm) .
  • IR Spectroscopy : Identifies C=N stretching (1600–1650 cm⁻¹) and C-O-C vibrations (1220–1260 cm⁻¹) in the oxadiazole ring .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the heterocyclic backbone .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides bond-length/angle validation. For example, the oxadiazole C-O-C bond angle (~120°) and triazole N-N distances (~1.3 Å) confirm planar heterocyclic systems. Disordered solvent molecules in the lattice require SQUEEZE/PLATON processing .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the interaction of this compound with biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with known triazole/oxadiazole affinity (e.g., fungal CYP51 or bacterial DNA gyrase) .
  • Docking Software : Use AutoDock Vina with Lamarckian GA parameters. Generate grid boxes covering active sites (e.g., 20 ų around fungal lanosterol 14α-demethylase) .
  • Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with known inhibitors (e.g., fluconazole) and validate via MD simulations (100 ns, RMSD < 2 Å) .

Q. What strategies resolve contradictions between computational predictions and experimental data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Data Triangulation : Cross-validate DFT-calculated dipole moments (e.g., 1,3,4-oxadiazole vs. 1,2,4-isomers) with experimental logD values. 1,3,4-oxadiazoles exhibit lower lipophilicity (logD ~1.5 vs. ~2.5 for 1,2,4-isomers), impacting solubility and bioactivity .
  • Meta-Analysis : Aggregate SAR data from analogues (e.g., 2-phenyl-5-biphenylyl-oxadiazole) to identify trends in substituent effects (e.g., electron-withdrawing groups enhance antimicrobial activity) .

Q. How does regioselective functionalization of the triazole moiety influence pharmacological activity?

  • Methodological Answer : Substituents at the triazole N1 position enhance target binding via H-bonding (e.g., fluorine at C4 increases antifungal potency by 3-fold). Synthetic protocols for regioselective alkylation (e.g., prolinolyl chiral auxiliaries) optimize enantiomeric excess (>90% ee) .

Application-Oriented Questions

Q. How does the incorporation of this compound into polymeric matrices affect its photophysical properties in scintillation applications?

  • Methodological Answer : In polymethyl methacrylate (PMMA) matrices, the oxadiazole core acts as a luminescent additive. Fluorescence intensity correlates with concentration (optimal 0.1–0.5 wt%), showing λmax at 380 nm (excitation) and 450 nm (emission). Scintillation efficiency (light yield ~10,000 photons/MeV) surpasses PPO/POPOP benchmarks due to extended π-conjugation .

Q. What in vitro assays are most suitable for evaluating its anti-inflammatory potential?

  • Methodological Answer :

  • COX-2 Inhibition : Use a colorimetric kit (e.g., Cayman Chemical) to measure IC50 values. Compare with celecoxib (IC50 ~0.04 µM); oxadiazole-triazole hybrids often show IC50 ≤ 1 µM .
  • Cytokine Profiling : ELISA-based quantification of TNF-α/IL-6 in LPS-stimulated macrophages (IC50 ≤ 5 µM indicates significant suppression) .

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